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Abstract
Pinostilbene, a naturally occurring stilbenoid, has garnered significant interest in the scientific

community for its diverse pharmacological properties, including antioxidant, neuroprotective,

and anticancer activities. As a methoxylated derivative of resveratrol, it exhibits enhanced

bioavailability, making it a promising candidate for therapeutic development. This technical

guide provides an in-depth overview of the chemical structure, physicochemical properties, and

biological activities of pinostilbene. Detailed experimental protocols for its synthesis,

extraction, and key biological assays are presented, alongside a comprehensive summary of

quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by

pinostilbene, offering a deeper understanding of its mechanism of action for researchers and

drug development professionals.

Chemical Structure and Identification
Pinostilbene, systematically named 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol, is

a trans-stilbene derivative characterized by a 1,2-diphenylethylene core structure. It is

structurally related to resveratrol, with one of the hydroxyl groups on one of the aromatic rings

being replaced by a methoxy group.[1][2] This seemingly minor structural modification has a

significant impact on its physicochemical properties and biological activity.
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Table 1: Chemical Identifiers of Pinostilbene

Identifier Value Reference(s)

IUPAC Name

3-[(E)-2-(4-

hydroxyphenyl)ethen-1-yl]-5-

methoxyphenol

[1]

Other Names

3,4'-dihydroxy-5-

methoxystilbene, 3-methoxy-

4',5-dihydroxy-trans-stilbene,

Rapontigentin, trans-

Pinostilbene

[1][2]

CAS Number 42438-89-1 [1]

Molecular Formula C₁₅H₁₄O₃ [1][2]

Molecular Weight 242.27 g/mol [1][2]

SMILES
COC1=CC(=CC(=C1)O)/C=C/

C2=CC=C(C=C2)O
[1]

InChI

InChI=1S/C15H14O3/c1-18-

15-9-12(8-14(17)10-15)3-2-11-

4-6-13(16)7-5-11/h2-10,16-

17H,1H3/b3-2+

[1]

Physicochemical Properties
The physicochemical properties of pinostilbene are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of Pinostilbene
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Property Value Reference(s)

Melting Point 117-118 °C [3][4]

Boiling Point 454.3 °C at 760 mmHg [4]

Solubility
Water: Poorly solubleDMSO:

≥13 mg/mLEthanol: Soluble
[4][5]

Appearance
White to tan powder/crystalline

solid
[3][4]

UV-Vis λmax 218, 307 nm [6]

Biological Activities and Mechanisms of Action
Pinostilbene exhibits a range of biological activities, primarily attributed to its antioxidant

properties and its ability to modulate various cellular signaling pathways.

Anticancer Activity
Pinostilbene has demonstrated significant cytotoxic effects against a variety of cancer cell

lines. Its anticancer mechanism involves the induction of apoptosis (programmed cell death)

and cell cycle arrest.

Table 3: In Vitro Anticancer Activity of Pinostilbene (IC₅₀ Values)
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Cell Line Cancer Type IC₅₀ (µM) Reference(s)

HCT116 Colon Cancer
Similar to

Pterostilbene
[4]

HT29 Colon Cancer
Similar to

Pterostilbene
[4]

Caco-2 Colorectal Cancer 62.53 ± 13.4 [1]

PC3 Prostate Cancer 14.91 [2]

PC3M Prostate Cancer 6.43 [2]

DU145 Prostate Cancer 3.6 [2]

LNCaP Prostate Cancer 22.42 [2]

C4 Prostate Cancer 4.30 [2]

C4-2 Prostate Cancer 5.74 [2]

C4-2b Prostate Cancer 4.52 [2]

22Rv1 Prostate Cancer 26.35 [2]

Pinostilbene's anticancer effects are mediated through the modulation of key signaling

pathways, including the MAPK/ERK, JNK, and p38 pathways, which are central regulators of

cell proliferation, differentiation, and apoptosis.

Neuroprotective Activity
Pinostilbene has shown promise in protecting neuronal cells from damage induced by

neurotoxins. Studies have demonstrated its ability to reduce neurotoxicity in SH-SY5Y cells, a

common model for Parkinson's disease research.[7] This neuroprotective effect is linked to its

antioxidant properties and its ability to attenuate stress-activated signaling cascades.

Antioxidant Activity
Like other stilbenoids, pinostilbene is a potent antioxidant. It can scavenge free radicals and

reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases,

including cancer and neurodegenerative disorders. Its antioxidant capacity has been evaluated
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using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric

Reducing Antioxidant Power) assays.

Pharmacokinetics
While comprehensive pharmacokinetic data for pinostilbene is limited, studies on its close

analog, pterostilbene, provide valuable insights. The methoxy group in pinostilbene is thought

to increase its lipophilicity and metabolic stability compared to resveratrol, leading to improved

oral bioavailability. Pinostilbene is a major metabolite of pterostilbene in the colon.[4]

Table 4: Pharmacokinetic Parameters of Pterostilbene (as a reference for Pinostilbene)

Parameter Value (in rats) Reference(s)

Oral Bioavailability ~80% [2]

Plasma Half-life (t₁/₂) 1.8 ± 0.3 h (IV) [8]

Volume of Distribution (Vd) 5.3 L/kg [1]

Clearance (CL)
36.4 ± 7.8 mL/min/kg (25

mg/kg)
[1]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

extraction, and biological evaluation of pinostilbene.

Chemical Synthesis of Pinostilbene
Pinostilbene can be synthesized through various organic reactions, with the Wittig reaction

being a common and effective method for creating the stilbene backbone.

Protocol: Synthesis of Pinostilbene via Wittig Reaction

Preparation of the Phosphonium Salt: React 3,5-dimethoxybenzyl bromide with

triphenylphosphine in a suitable solvent like toluene under reflux to form the corresponding

phosphonium salt.
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Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or

sodium hydride, in an anhydrous solvent like THF or DMSO at low temperature (e.g., 0 °C) to

generate the phosphorus ylide.

Wittig Reaction: Add 4-hydroxybenzaldehyde to the ylide solution and allow the reaction to

proceed at room temperature or with gentle heating. The ylide will react with the aldehyde to

form the stilbene double bond.

Demethylation: Selectively demethylate one of the methoxy groups at the 5-position to a

hydroxyl group using a reagent like boron tribromide (BBr₃) in a chlorinated solvent at low

temperature.

Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product

with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous

sodium sulfate, and concentrate it under reduced pressure. Purify the crude pinostilbene
using column chromatography on silica gel.

Extraction of Pinostilbene from Natural Sources
Pinostilbene is naturally found in the bark of Pinus sibirica.[1]

Protocol: Extraction and Isolation of Pinostilbene

Material Preparation: Collect and air-dry the bark of Pinus sibirica. Grind the dried bark into a

fine powder.

Extraction: Macerate the powdered bark with a suitable organic solvent, such as methanol or

ethanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the

extraction process multiple times to ensure complete extraction.

Filtration and Concentration: Filter the combined extracts to remove solid plant material.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude

extract.

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid

partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to
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fractionate the components. Pinostilbene is expected to be enriched in the moderately polar

fractions.

Chromatographic Purification: Subject the pinostilbene-rich fraction to column

chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl

acetate). Monitor the fractions by thin-layer chromatography (TLC).

Final Purification: Combine the fractions containing pure pinostilbene and further purify by

recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain

high-purity pinostilbene.

Biological Assays
Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment: Treat the cells with various concentrations of pinostilbene (typically

ranging from 0 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Protocol:

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare

a series of dilutions of pinostilbene in methanol.
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Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each

pinostilbene dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the

formula: [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.

Protocol:

Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.

Pre-treatment: Pre-treat the cells with different concentrations of pinostilbene for a specified

time (e.g., 1-2 hours).

Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA)

at a predetermined concentration for 24 hours.

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the

release of lactate dehydrogenase (LDH) into the culture medium.

Apoptosis Assessment: Evaluate apoptosis by measuring caspase-3 activity or using

Annexin V/PI staining followed by flow cytometry.

Western Blot Analysis: Analyze the expression levels of key proteins involved in cell death

and survival signaling pathways (e.g., phosphorylated JNK, c-Jun).

Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways modulated by pinostilbene and its analogs, providing a visual

representation of their molecular mechanisms of action.

MAPK/ERK Signaling Pathway in Cancer
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// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor

Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF

[label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK",

fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)",

fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Pinostilbene [label="Pinostilbene", shape=box,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -

> TranscriptionFactors; TranscriptionFactors -> Proliferation; Pinostilbene -> MEK

[arrowhead=tee, color="#EA4335", style=dashed]; Pinostilbene -> ERK [arrowhead=tee,

color="#EA4335", style=dashed]; } caption: "Pinostilbene inhibits the MAPK/ERK pathway,

reducing cancer cell proliferation."

JNK and p38 Signaling Pathways in Apoptosis
// Nodes Stress [label="Cellular Stress\n(e.g., ROS, UV)", fillcolor="#F1F3F4"]; ASK1

[label="ASK1", fillcolor="#F1F3F4"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4"]; JNK

[label="JNK", fillcolor="#F1F3F4"]; cJun [label="c-Jun", fillcolor="#F1F3F4"]; MKK3_6

[label="MKK3/6", fillcolor="#F1F3F4"]; p38 [label="p38", fillcolor="#F1F3F4"]; Apoptosis

[label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pinostilbene
[label="Pinostilbene", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; JNK -> cJun;

cJun -> Apoptosis; MKK3_6 -> p38; p38 -> Apoptosis; Pinostilbene -> ASK1

[arrowhead=normal, color="#4285F4", style=dashed]; } caption: "Pinostilbene can modulate

JNK and p38 pathways, influencing apoptosis."

Cell Cycle Regulation by Pinostilbene
// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4"]; S [label="S Phase", fillcolor="#F1F3F4"];

G2 [label="G2 Phase", fillcolor="#F1F3F4"]; M [label="M Phase", fillcolor="#F1F3F4"];

CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4"]; CyclinE_CDK2 [label="Cyclin

E / CDK2", fillcolor="#F1F3F4"]; CyclinA_CDK2 [label="Cyclin A / CDK2", fillcolor="#F1F3F4"];

CyclinB_CDK1 [label="Cyclin B / CDK1", fillcolor="#F1F3F4"]; Pinostilbene
[label="Pinostilbene", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
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// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M ->

G1; CyclinD_CDK46 -> G1; CyclinE_CDK2 -> G1 -> S; CyclinA_CDK2 -> S -> G2;

CyclinB_CDK1 -> G2 -> M; Pinostilbene -> CyclinD_CDK46 [arrowhead=tee,

color="#FBBC05", style=dashed]; Pinostilbene -> CyclinE_CDK2 [arrowhead=tee,

color="#FBBC05", style=dashed]; } caption: "Pinostilbene induces cell cycle arrest by

downregulating key cyclins and CDKs."

Conclusion
Pinostilbene is a promising natural compound with a well-defined chemical structure and a

growing body of evidence supporting its therapeutic potential. Its favorable physicochemical

properties, particularly its enhanced bioavailability compared to resveratrol, make it an

attractive candidate for further research and development. The detailed experimental protocols

and compiled quantitative data in this guide are intended to facilitate future investigations into

its mechanisms of action and its potential applications in the prevention and treatment of

various diseases. The visualization of its effects on key signaling pathways provides a clear

framework for understanding its molecular targets and for designing future studies aimed at

harnessing its full therapeutic potential. As research continues to unravel the intricate biological

activities of pinostilbene, it is poised to become a significant molecule in the fields of

pharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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